molecular formula C21H23NO5 B1305462 N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid CAS No. 332849-40-8

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid

Cat. No. B1305462
CAS RN: 332849-40-8
M. Wt: 369.4 g/mol
InChI Key: WFDVRQOVLBEPIS-UHFFFAOYSA-N
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Description

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid, also known as NBDES, is an aromatic carboxylic acid used as a reagent in laboratory experiments. It is a white crystalline solid with a molecular weight of 310.37 g/mol and a melting point of 207-209°C. NBDES has a wide range of applications in scientific research, ranging from synthesis and characterization to biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid may increase the levels of these neurotransmitters, which may have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to have antidepressant-like effects, as well as anxiolytic and anti-inflammatory effects. It has also been shown to reduce the production of pro-inflammatory cytokines, which may be beneficial in the treatment of inflammatory and autoimmune diseases. In addition, N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid in laboratory experiments is its low cost and ease of use. It is also relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to its use. N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it can react with other compounds, so it must be used with caution.

Future Directions

The potential applications of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid are still being explored. Future research may focus on the development of new synthesis methods for the preparation of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid and its derivatives. In addition, further studies are needed to investigate the biochemical and physiological effects of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid in humans. Finally, further research is needed to further elucidate the mechanism of action of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid involves the reaction of 2-benzoyl-5-methoxy-1,3-dioxane with 4-methyl-benzyl bromide in the presence of sodium hydroxide and acetic acid. The reaction proceeds in two steps, first forming a dioxolane intermediate and then the final product. The reaction is typically carried out in aqueous solution at room temperature.

Scientific Research Applications

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis to prepare a variety of compounds, such as amines, ethers, and thiols. It is also used in the characterization of proteins and nucleic acids, and in the study of enzyme kinetics and metabolic pathways. In addition, N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid is used in the study of biochemical and physiological effects of drugs, as well as in the study of drug-receptor interactions.

properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)ethylamino]-2-[(4-methylphenyl)methyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-14-2-4-15(5-3-14)10-17(21(24)25)12-20(23)22-9-8-16-6-7-18-19(11-16)27-13-26-18/h2-7,11,17H,8-10,12-13H2,1H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDVRQOVLBEPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)NCCC2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389654
Record name N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid

CAS RN

332849-40-8
Record name N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

ANone: [] 6-amino-2-n-pentylthiobenzothiazole inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This leads to the accumulation of methylated sterol precursors like ergosta-5,7-dienol and squalene. Interestingly, this inhibition doesn't seem to affect the fatty acid composition or biosynthesis rate in Saccharomyces cerevisiae.

ANone: [] In a study conducted in Amritsar, India, Itraconazole demonstrated the highest efficacy against dermatophyte species, followed by Terbinafine. Fluconazole was found to be the least effective among the three antifungal drugs tested.

ANone: [] Yes, research is ongoing to discover and develop new antifungal agents, especially for drug-resistant strains. One such example is the experimental antifungal agent 6-amino-2-n-pentylthiobenzothiazole (APB), which has shown some activity against fluconazole-resistant Candida albicans and Candida dubliniensis. Another promising candidate is the echinocandin micafungin, which exhibited high efficiency against these resistant strains.

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